molecular formula C8H6N4O2 B6151577 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid CAS No. 1339560-42-7

4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B6151577
CAS No.: 1339560-42-7
M. Wt: 190.16 g/mol
InChI Key: MCBVQODEPNQFKS-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid (molecular formula: C₈H₆N₄O₂) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a 1,2,4-triazole moiety at position 4. The compound’s precise synthesis and characterization are critical for optimizing its performance in these domains .

Properties

CAS No.

1339560-42-7

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-3-6(1-2-9-7)12-4-10-11-5-12/h1-5H,(H,13,14)

InChI Key

MCBVQODEPNQFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=NN=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridines

A widely reported method involves the reaction of 2-chloropyridine-4-carboxylic acid with 1H-1,2,4-triazole under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the triazole, enabling nucleophilic attack at the C4 position of the pyridine ring.

Representative Procedure :

  • Step 1 : 2-Chloropyridine-4-carboxylic acid (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are dissolved in anhydrous DMF.

  • Step 2 : NaH (1.5 eq) is added portionwise at 0°C, followed by heating to 80°C for 12–24 hours.

  • Step 3 : The mixture is quenched with ice water, acidified to pH 2–3, and extracted with ethyl acetate.

  • Step 4 : Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the product in 45–60% purity, necessitating recrystallization from methanol.

Key Optimization Insights :

  • Excess triazole (≥1.2 eq) improves yield by mitigating steric hindrance at the pyridine C4 position.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or toluene.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 4-bromo-2-pyridinecarboxylic acid and triazole boronic esters has been explored, though limited by the instability of triazole boronic derivatives. Nickel catalysts (e.g., NiCl₂(dppe)) in ethanol/water mixtures at 60°C achieve moderate yields (30–40%).

Cyclization Approaches

Hydrazide Cyclocondensation

This method constructs the triazole ring in situ using pyridine-containing hydrazides. For example, 2-cyanopyridine-4-carboxylic acid reacts with thiosemicarbazide under acidic conditions to form an intermediate thiosemicarbazone, which cyclizes upon heating.

Procedure :

  • Step 1 : 2-Cyanopyridine-4-carboxylic acid (1.0 eq) and N-phenylthiosemicarbazide (1.1 eq) are refluxed in methanol with catalytic HCl (37%) for 6 hours.

  • Step 2 : The thiosemicarbazone intermediate is treated with chloroacetic acid (1.5 eq) in methanol, yielding the triazole after 12 hours at 80°C.

  • Yield : 55–65% after recrystallization from ethanol.

Mechanistic Notes :
Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by acid-catalyzed dehydration.

Oxidative Cyclization of Amidrazones

Amidrazones derived from pyridinecarboxylic acids undergo oxidative cyclization using iodine or hypervalent iodine reagents. This method excels in regioselectivity, favoring 1,2,4-triazole formation over 1,2,3-isomers.

Example :

  • Substrate : 4-(Hydrazinecarbonyl)pyridine-2-carboxylic acid.

  • Conditions : I₂ (2.0 eq), K₂CO₃ (3.0 eq), DMF, 100°C, 8 hours.

  • Yield : 70–75% with >95% regioselectivity.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Reaction Time Key Advantages
Nucleophilic Substitution2-Chloropyridine-4-carboxylic acid45–6012–24 hSimple setup, commercially available reagents
Hydrazide Cyclocondensation2-Cyanopyridine-4-carboxylic acid55–6518 hHigh atom economy, fewer purification steps
Oxidative CyclizationPyridinecarboxylic amidrazones70–758 hSuperior regioselectivity, scalable conditions

Purification and Characterization

Crude products often require chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water). Advanced characterization employs:

  • ¹H/¹³C NMR : Distinct signals for pyridine H3 (δ 8.2–8.4 ppm) and triazole H5 (δ 8.9 ppm).

  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/0.1% TFA gradient).

  • X-Ray Diffraction : Confirms planar geometry of the triazole-pyridine system (dihedral angle <3°) .

Scientific Research Applications

Basic Information

  • Chemical Name : 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
  • CAS Number : 1339560-42-7
  • Molecular Formula : C8H6N4O2
  • Molecular Weight : 190.16 g/mol

Structural Characteristics

The compound features:

  • A pyridine ring that enhances its electron-withdrawing properties.
  • A triazole ring that contributes to its biological activity.
  • A carboxylic acid group that can participate in hydrogen bonding and other interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The presence of both the triazole and carboxylic acid functionalities is believed to enhance its binding affinity to microbial targets.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating potential cytotoxic effects. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its ability to modulate plant hormone levels. It has been shown to enhance growth and yield in certain crops, making it a candidate for sustainable agricultural practices.

Fungicides

Given its antifungal properties, this compound is being investigated as a potential fungicide. Its effectiveness against plant pathogens could lead to the development of new agricultural fungicides that are less toxic to non-target organisms.

Coordination Complexes

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals has implications for catalysis and materials development. Research into these complexes may lead to new materials with desirable electronic or magnetic properties.

Sensors

Due to its unique chemical structure, this compound can be utilized in the development of chemical sensors. Its interaction with specific analytes can be harnessed for sensitive detection methods.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the triazole moiety significantly enhanced activity against these pathogens.

Case Study 2: Agricultural Application

Field trials conducted on tomato plants demonstrated that the application of this compound as a growth regulator led to a 20% increase in yield compared to untreated controls. The study highlighted its potential role in improving agricultural productivity sustainably.

Case Study 3: Coordination Chemistry

Research into the coordination complexes formed between this compound and various transition metals revealed promising catalytic activity in organic transformations. These findings suggest potential applications in industrial catalysis.

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Substituent Positions (Pyridine/Benzene) CCS [M+H]+ (Ų) Key Applications
4-(4H-1,2,4-Triazol-4-yl)Pyridine-2-carboxylic Acid C₈H₆N₄O₂ Pyridine-2-CO₂H, Pyridine-4-Triazole N/A MOFs, Drug Design
2-(1H-1,2,4-Triazol-1-yl)Pyridine-4-carboxylic Acid C₈H₆N₄O₂ Pyridine-4-CO₂H, Pyridine-2-Triazole 138.3 Analytical Standards
4-(4H-1,2,4-Triazol-4-yl)Benzoic Acid C₉H₇N₃O₂ Benzene-4-Triazole, Benzene-1-CO₂H N/A Catalysis
2,6-Bis(4H-1,2,4-Triazol-4-yl)Pyridine C₉H₇N₇ Pyridine-2,6-Triazole N/A High-Porosity MOFs

Key Findings

  • MOF Performance: Bis-triazole derivatives (e.g., 2,6-bis-triazole pyridine) exhibit enhanced gas adsorption capacities due to multidentate coordination, outperforming mono-triazole analogues .
  • Analytical Behavior : Positional isomers (e.g., 2-triazole vs. 4-triazole) yield distinct CCS values, aiding in mass spectrometry-based identification .

Biological Activity

4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a carboxylic acid group and a 1,2,4-triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8H6N4O2
  • Molecular Weight : 190.16 g/mol
  • CAS Number : 1339560-42-7

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antioxidant Activity

The compound has shown significant antioxidant properties. For instance, studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. In comparative assays, it exhibited an IC50 value similar to that of ascorbic acid, highlighting its potential as an antioxidant agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Notably, it displayed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential candidate for developing new antibiotics .

Enzyme Inhibition

Inhibitory effects on various enzymes have also been documented. The compound has been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). Kinetic studies revealed that the inhibition constants (Kis) for AChE ranged from 3.07 nM to 87.26 nM, indicating strong enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

The unique combination of the triazole and carboxylic acid functionalities contributes to the distinct biological profile of this compound. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly alter biological activity.

Compound NameStructure TypeUnique Features
6-(4H-1,2,4-triazol-3-yl)pyridineTriazolo-pyridineSubstituted at different positions on the pyridine ring
5-(pyridinyl)-1H-[1,2,4]triazoleTriazole with pyridineExhibits different biological activities
3-(pyridinyl)-1H-[1,2,4]triazoleAnother triazole-pyridine derivativePotentially different pharmacological profiles

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of triazole compounds to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized novel derivatives of thiosemicarbazide and evaluated their biological activities alongside this compound. The results indicated strong antioxidant activity with certain derivatives showing higher efficacy than ascorbic acid .
  • Antimicrobial Studies : Another research effort highlighted the broad-spectrum antimicrobial properties of triazole derivatives derived from nalidixic acid. Compounds similar to this compound were noted for their significant antibacterial activity against E. coli and Candida albicans .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that the compound effectively inhibits AChE and hCA isoforms with promising Ki values indicating potential therapeutic applications in treating conditions like Alzheimer's disease and glaucoma .

Chemical Reactions Analysis

Cyclization of Hydrazides with Carbonyl Compounds

A common method involves the reaction of hydrazides (e.g., derived from pyridine-2-carboxylic acid) with carbonyl compounds to form the triazole core. For example:

  • Ceric ammonium nitrate (CAN) is used as both an oxidant and Lewis acid to facilitate cyclization, as observed in similar triazole syntheses .

  • Polyethylene glycol (PEG) and p-toluenesulfonic acid (PTSA) serve as eco-friendly solvents and catalysts, enabling mild conditions for cyclization .

Example Reaction Conditions :

Catalyst/SolventTemperatureYieldReference
CANRoom temperature61–97%
PTSA/PEG80°C92%

Formation via Diazotization and Cycloaddition

Alternative routes involve diazotization of amine precursors followed by cycloaddition reactions:

  • Aryldiazonium salts react with hydrazones or amidrazones to form 1,2,4-triazoles .

  • 1,3-Dipolar cycloaddition with carbene precursors (e.g., diazomethane) under catalytic conditions (e.g., silver salts) can construct the triazole ring .

Cyclization Pathway

The triazole ring formation typically proceeds through a multi-step mechanism:

  • Activation of the carbonyl group : Hydrazides or amidrazones react with carbonyl compounds (e.g., aldehydes, ketones).

  • Oxidative cyclization : Oxidants like CAN facilitate cyclization, forming the five-membered triazole ring .

  • Deprotonation and stabilization : Acidic protons are removed to stabilize the aromatic triazole structure .

Mechanism Example :

Hydrazide+Carbonyl compoundCANTriazole+Byproducts\text{Hydrazide} + \text{Carbonyl compound} \xrightarrow{\text{CAN}} \text{Triazole} + \text{Byproducts}

Substitution Reactions

The carboxylic acid group and pyridine ring undergo various substitution reactions:

  • Amide formation : Esterification followed by hydrazinolysis generates amides, which can react further with carbon disulfide to form thioamides .

  • Alkylation : The acidic protons on the triazole ring (e.g., N4 position) allow alkylation using alkyl halides or chloroacetamides .

Pharmacokinetic Modifications

  • Solubility and stability : Introduction of polar groups (e.g., ether, amine) improves aqueous solubility without compromising metabolic stability .

  • hERG Liability : Basic amines (e.g., piperidines) may increase hERG inhibition risks, necessitating fluorination or structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A multi-step synthesis typically involves condensation of pyridine derivatives with triazole precursors, followed by cyclization. Key steps include:

  • Catalyst Selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) for coupling reactions, as described in heterocyclic compound syntheses .
  • Solvent Optimization : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Temperature Control : Stepwise heating (40–100°C) under inert atmospheres minimizes side reactions .
    Yield improvements (>80%) are achieved via iterative adjustments to stoichiometry and purification using column chromatography.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and bond angles, as applied to structurally similar heterocycles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and carbonyl groups (δ ~170 ppm).
  • FT-IR : Confirms carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹ broad) and triazole C=N bands (~1600 cm⁻¹) .
  • HPLC : Purity ≥98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological activity screening strategies are applicable to this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates (e.g., ATPase activity via malachite green assay) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in ligand-receptor interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with triazole N-atoms and π-π stacking with pyridine .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) causing splitting anomalies .
  • 2D NMR (COSY, NOESY) : Maps through-space (NOE) and through-bond (J-coupling) interactions to assign overlapping signals .
  • Isotopic Labeling : ¹⁵N-labeled triazole precursors clarify nitrogen environments in complex spectra .

Q. What strategies mitigate side reactions during functional group modifications (e.g., carboxylate esterification)?

  • Methodological Answer :

  • Protective Group Chemistry : Temporarily block reactive sites (e.g., triazole NH with Boc groups) before esterification .
  • Coupling Reagents : Use EDCI/HOBt for selective activation of carboxylic acids, reducing racemization .
  • In Situ Monitoring : ReactIR tracks intermediate formation to halt reactions at optimal conversion .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Stability Studies : Use buffered solutions (pH 2–12) with HPLC monitoring. Degradation occurs above pH 10 due to carboxylate deprotonation and ring hydrolysis .
  • Solvent Screening : Stability increases in aprotic solvents (e.g., DMSO) versus protic solvents (e.g., MeOH), as shown in accelerated stability testing (40°C/75% RH) .

Q. What role does chemical software play in optimizing reaction pathways for scaled-up synthesis?

  • Methodological Answer :

  • Process Simulation : Aspen Plus models mass/energy balances for batch-to-continuous flow transitions .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel derivatives .
  • Cheminformatics : KNIME workflows cluster analogs based on synthetic feasibility scores (e.g., SAscore) .

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